molecular formula C12H18ClNO B2815402 (2-Chlorophenyl)-1-tert-butylamino-2-ethanol CAS No. 69240-90-0

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol

Cat. No.: B2815402
CAS No.: 69240-90-0
M. Wt: 227.73
InChI Key: GCUOCDSZJSGJJA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol is an organic compound that features a chlorinated phenyl group, a tert-butylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol typically involves the reaction of 2-chlorophenyl magnesium bromide with tert-butylamine, followed by the addition of ethylene oxide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorinated phenyl group or to convert the ethanol moiety to an ethane group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Chlorophenyl-1-tert-butylamino-2-aldehyde or 2-chlorophenyl-1-tert-butylamino-2-carboxylic acid.

    Reduction: 2-Chlorophenyl-1-tert-butylamino-2-ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl-1-amino-2-ethanol: Lacks the tert-butyl group, which may affect its binding affinity and specificity.

    2-Chlorophenyl-1-tert-butylamino-2-propanol: Contains a propanol moiety instead of ethanol, which can influence its reactivity and solubility.

    2-Chlorophenyl-1-tert-butylamino-2-methanol:

Uniqueness

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol is unique due to the combination of its chlorinated phenyl group, tert-butylamino group, and ethanol moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(tert-butylamino)-2-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOCDSZJSGJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(CO)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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